(2S)-4-Amino-2-methyl-4-oxobutanoic acid
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Overview
Description
(2S)-4-Amino-2-methyl-4-oxobutanoic acid is an organic compound with the molecular formula C5H9NO3. It is a derivative of butanoic acid and contains an amino group, a methyl group, and a keto group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Amino-2-methyl-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with an amino group and a keto group. The reaction conditions typically include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using readily available starting materials. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Amino-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino acids.
Scientific Research Applications
(2S)-4-Amino-2-methyl-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-4-Amino-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various metabolites. These interactions can affect cellular processes and have potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-4-methylpentanoic acid: Similar in structure but with a different arrangement of functional groups.
(2S)-2-Amino-3-methylbutanoic acid: Another structurally related compound with distinct chemical properties.
Uniqueness
(2S)-4-Amino-2-methyl-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
72342-65-5 |
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Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(2S)-4-amino-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H2,6,7)(H,8,9)/t3-/m0/s1 |
InChI Key |
APLDKCVZGJSYQQ-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](CC(=O)N)C(=O)O |
Canonical SMILES |
CC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
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